molecular formula C6H4N4O B156054 Pyrimido[4,5-C]pyridazin-5(1H)-one CAS No. 34122-01-5

Pyrimido[4,5-C]pyridazin-5(1H)-one

Número de catálogo: B156054
Número CAS: 34122-01-5
Peso molecular: 148.12 g/mol
Clave InChI: ZZMFFWQHOSUHLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrimido[4,5-C]pyridazin-5(1H)-one is a nitrogen-containing heterocyclic compound characterized by a fused pyrimidine and pyridazine ring system. Its molecular formula is C₆H₄N₄O, with a molecular weight of 148.12 g/mol . Structurally, the pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) is fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3), creating a bicyclic framework with a ketone group at position 5 .

Propiedades

IUPAC Name

6H-pyrimido[4,5-c]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMFFWQHOSUHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421606
Record name PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34122-01-5
Record name PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Condensation Reactions Involving Triethyl Orthoformate and Hydrazine Hydrate

The condensation of 6-acetyl-3-amino-5-aryl-2-phenyl-2,5-dihydropyridazine-4-carbonitrile with triethyl orthoformate (TEOF) represents a foundational approach to pyrimido[4,5-c]pyridazin-5(1H)-one derivatives . In this method, TEOF acts as both a cyclizing agent and a formyl donor. The reaction proceeds via initial imidate formation, followed by hydrazine hydrate-mediated Dimroth rearrangement to yield bicyclic intermediates (e.g., 5a–e ) . Subsequent cyclization with TEOF in acetic acid generates the tetracyclic triazolo[4′′,3′′:1′,6′]pyrimido[4′,5′:3,4]pyridazino[1,6-d][1, triazine system .

Key Reaction Conditions

  • Solvent: Absolute ethanol

  • Temperature: Reflux (78–80°C)

  • Catalyst: None (self-cyclizing)

  • Yield: 52–85%

Characterization via 1H^1H NMR (400 MHz, DMSO-d6d_6) confirmed structural integrity, with distinct signals for methyl groups (δ 1.95 ppm) and aromatic protons (δ 7.20–8.10 ppm) . IR spectroscopy highlighted C=O stretches at 1680–1700 cm1^{-1} .

Improved Synthesis via Cyclization of Hydrazinyl Uracil Derivatives

A streamlined route involves treating 6-(1-methylhydrazinyl)uracil with phenylglyoxal monohydrate under refluxing conditions . This method avoids multi-step protocols by directly cyclizing precursors into this compound derivatives. Phenylglyoxal, synthesized via selenium dioxide oxidation of acetophenone, reacts with hydrazinyl uracil in 1,2-dichloroethane to form 4 (1,6-dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione) .

Optimized Parameters

  • Solvent: 1,2-Dichloroethane

  • Temperature: Reflux (83–85°C)

  • Reaction Time: 6 hours

  • Yield: 52%

Notably, substituting water for 1,2-dichloroethane and adding sodium acetate produced a 1:1 mixture of 3- and 4-substituted isomers (4 and 5 ), underscoring solvent-dependent regioselectivity .

Green Chemistry Approach Using ZrOCl2_22·8H2_22O Catalyst

A one-pot, three-component reaction leveraging ZrOCl2_2·8H2_2O as a Lewis acid catalyst offers an eco-friendly alternative . Combining arylglyoxals, barbituric acid (or thiobarbituric acid), and hydrazine hydrate in aqueous media yields 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. The catalyst facilitates imine formation and cyclization at ambient temperatures, reducing energy input.

Advantages

  • Solvent: Water (green medium)

  • Temperature: Room temperature (25°C)

  • Catalyst Loading: 0.2 mmol per 1 mmol substrate

  • Yield: 70–92%

The clustered water molecules in the crystal lattice of products were confirmed via X-ray diffraction, enhancing stability .

Regiospecific One-Pot Combinatorial Synthesis

N-Methylbarbituric acid and N-ethyl-2-thiobarbituric acid react with diverse aldehydes in a regiospecific one-pot protocol . This method prioritizes atomic economy and scalability, producing 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones without isolating intermediates.

Procedure Highlights

  • Solvent: Water or ethanol

  • Additives: Sodium acetate (for pH control)

  • Reaction Time: 1–2 hours

  • Yield: 68–89%

13C^{13}\text{C} NMR data revealed carbonyl carbons at δ 160–165 ppm, consistent with pyridazinone moieties .

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature Time Yield Key Advantage
Condensation EthanolReflux3–5 h52–85%High functional group tolerance
Cyclization 1,2-DichloroethaneReflux6 h52%Direct isomer control
Green Chemistry ZrOCl2_2·8H2_2O/H2_2O25°C10–15 min70–92%Eco-friendly, rapid
One-Pot Synthesis H2_2O/NaOAcReflux1–2 h68–89%Scalable, regiospecific

Characterization and Analytical Validation

All synthetic routes emphasize rigorous spectroscopic validation:

  • 1H^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.9–2.5 ppm) .

  • IR: C=O stretches (1670–1700 cm1^{-1}), N–H bends (3200–3350 cm1^{-1}) .

  • X-ray Crystallography: Confirms planar heterocyclic cores and hydrogen-bonded water clusters .

Análisis De Reacciones Químicas

Types of Reactions

Pyrimido[4,5-C]pyridazin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

Pyrimido[4,5-C]pyridazin-5(1H)-one features a bicyclic structure composed of a pyrimidine ring fused with a pyridazine ring. The presence of a carbonyl group at the 5-position of the pyridazine moiety is crucial for its chemical reactivity and biological activity. The molecular formula is C6H4N4OC_6H_4N_4O with a molecular weight of 148.12 g/mol .

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. Notable findings include:

  • Inhibition against Pseudomonas aeruginosa : Minimum inhibitory concentration (MIC) reported at 10 µg/mL.
  • Inhibition against Staphylococcus aureus : MIC reported at 15 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Selective Cytotoxicity : Derivatives have shown selective cytotoxicity against various cancer cell lines, including A549 lung cancer cells (IC50 = 3.4 µM) and HL-60 leukemia cells (IC50 = 8 µM) .
  • Mechanisms of Action : The compound may induce apoptosis through mitochondrial dysfunction and inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis .
Activity TypeTarget Organism/Cell LineIC50/MICReference
AntimicrobialPseudomonas aeruginosa10 µg/mL
AntimicrobialStaphylococcus aureus15 µg/mL
AnticancerA549 Lung Cancer Cells3.4 µM
AnticancerHL-60 Leukemia Cells8 µM

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Screening

In vitro studies involving multiple human tumor cell lines revealed that specific derivatives exhibited superior anticancer activity compared to standard chemotherapeutics. The compounds were particularly effective against melanoma and lung cancer cell lines .

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

  • Building Block for Heterocyclic Compounds : It serves as a precursor for synthesizing more complex heterocyclic compounds used in pharmaceuticals and materials science .
  • Development of Advanced Materials : Its unique properties facilitate the development of materials with specialized functionalities .

Mecanismo De Acción

The mechanism of action of Pyrimido[4,5-C]pyridazin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparación Con Compuestos Similares

Bioactivity

Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives exhibit AKT1 kinase inhibition , a critical target in cancer therapy. For example, compound 3a demonstrated a binding energy of -9.65 kcal/mol against AKT1 in silico studies, outperforming clinical candidates like Ipatasertib . Additionally, some derivatives are explored as dihydropteroate synthase (DHPS) inhibitors , targeting bacterial folate biosynthesis .

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Pyrimidine + pyridazine fusion Ketone at position 5 C₆H₄N₄O 148.12
Pyrimido[4,5-d]pyrimidine Two pyrimidine rings fused Varies (e.g., amino, methyl) C₆H₄N₄ Varies
7-Aminopyrimido[4,5-c]pyridazin-5-ol Pyrimido[4,5-c]pyridazine + amino Amino at position 7, hydroxyl at 5 C₆H₅N₅O 163.14
Pyrimido[5,4-c]quinoline-2,5-dione Pyrimidine + quinoline fusion Diketone at positions 2 and 5 C₁₁H₇N₃O₂ 213.19

Key Differences :

  • Pyrimido[4,5-d]pyrimidine lacks the pyridazine ring, instead fusing two pyrimidine rings, which increases rigidity and alters electronic properties .
  • 7-Aminopyrimido[4,5-c]pyridazin-5-ol introduces polar functional groups (amino and hydroxyl), enhancing solubility but reducing metabolic stability compared to the parent compound .

Key Insights :

  • This compound benefits from one-pot syntheses , reducing purification steps .
  • Pyrimido[5,4-c]quinoline synthesis requires harsh conditions, limiting scalability .

Bioactivity Comparison

Compound Primary Bioactivity Mechanism/Target Potency Data
This compound AKT1 inhibition Binds AKT1 ATP-binding pocket Binding energy: -9.65 kcal/mol
Pyrimido[4,5-d]pyrimidine Antitumor, antimicrobial DNA intercalation, enzyme inhibition IC₅₀: 2–10 µM (varies by derivative)
DHPS-targeting derivatives Antibacterial (e.g., S. aureus) Inhibits dihydropteroate synthase MIC: 0.5–4 µg/mL
Pyrimido[5,4-c]quinoline-2,5-dione Anticancer (apoptosis induction) Caspase-3 activation IC₅₀: 8.2 µM

Key Insights :

  • This compound shows superior kinase inhibition compared to pyrimido[4,5-d]pyrimidine derivatives, which have broader but less specific activity .
  • DHPS inhibitors derived from pyrimido[4,5-c]pyridazine exhibit potent antibacterial effects, comparable to sulfonamides .

Key Insights :

  • This compound requires careful handling due to oral and dermal toxicity risks .
  • 7-Aminopyrimido[4,5-c]pyridazin-5-ol has a high boiling point, suggesting thermal stability .

Actividad Biológica

Pyrimido[4,5-C]pyridazin-5(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Structural Characteristics

This compound is characterized by a fused ring system consisting of a pyrimidine and pyridazine ring. The presence of a carbonyl group at the 5-position of the pyridazine moiety plays a crucial role in its reactivity and biological activity. The unique structural features of this compound contribute to its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. Notably, it has shown promising results against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against several cancer cell lines. For example, one study reported that certain derivatives displayed IC50 values in the low micromolar range against human tumor cell lines, indicating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biochemical pathways, including:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis .
  • Induction of Apoptosis : Some studies suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntimicrobialPseudomonas aeruginosa10 µg/mL
AntimicrobialStaphylococcus aureus15 µg/mL
AnticancerA549 Lung Cancer Cells3.4 µM
AnticancerHL-60 Leukemia Cells8 µM

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Screening : In vitro studies involving 60 different human tumor cell lines revealed that specific derivatives of this compound exhibited superior anticancer activity compared to standard chemotherapeutics. The compounds were particularly effective against melanoma and lung cancer cell lines .

Q & A

Q. What are the common synthetic routes for Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives, and how are key intermediates optimized?

The synthesis typically involves cyclization reactions starting from pyrimidine or pyridazine precursors. For example:

  • Route 1 : Condensation of 2-amino-6-chloropyrimidin-4(3H)-one with diethyl 2-oxomalonate yields bicyclic intermediates. Subsequent saponification and acidification produce carboxylate-containing derivatives (e.g., compound 5 ) .
  • Route 2 : Benzyl or methyl hydrazine is used to protect the N8 position, followed by cyclization with α-keto esters. Selective deprotection via hydrogenolysis (Pd/C, formic acid) or AlCl₃-mediated cleavage generates demethylated analogs (e.g., compounds 19–25 ) .
    Key Optimization : Adjusting spacer length between the carboxylate group and the core structure (e.g., methylene branches in 16–18 ) improves solubility and binding interactions .

Q. How are structural features of this compound derivatives validated?

  • 1H NMR : Characteristic chemical shifts in DMSO-d₆ confirm ring substitution patterns (e.g., singlets for NH protons at δ 11–12 ppm) .
  • X-ray Crystallography : Co-crystallization with Bacillus anthracis DHPS reveals binding modes, such as interactions with Arg254 and Asp101 in the active site .
  • Melting Points : High melting points (>300°C) indicate thermal stability, critical for downstream biological assays .

Q. What methodologies are used to assess DHPS inhibition activity?

  • Enzyme Assays : Use ¹⁴C-labeled p-aminobenzoic acid (pABA) to measure competitive inhibition. IC₅₀ values are determined via thin-layer chromatography (TLC) separation of radiolabeled dihydropteroate .
  • Controls : DMSO concentrations ≤2% are maintained to avoid solvent interference .

Advanced Research Questions

Q. Why do certain structural modifications (e.g., N8 demethylation) improve inhibitor activity despite conflicting biophysical data?

  • N8 Demethylation : Removing the N8 methyl group (e.g., 16 → 23 ) enhances interactions with Asp101, as shown by X-ray crystallography. However, SPR and ITC data may show tighter binding but reduced activity due to entropic penalties from increased flexibility .
  • Carboxylate Spacer Extension : Adding methylene spacers (e.g., 16–18 ) optimizes alignment with DHPS’s anion pocket but may introduce stereochemical heterogeneity (R/S isomers), complicating activity measurements .

Q. How do integrated biophysical methods resolve discrepancies in inhibitor binding studies?

  • X-ray Crystallography : Identifies precise binding modes (e.g., hydrogen bonds with Arg254).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) at pH 7.6 and 25°C.
  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics (e.g., kₐ and k_d values for 24/25 ) .
    Example : Compound 24 shows stronger SPR binding but weaker ITC-derived affinity due to conformational entropy losses .

Q. What challenges arise in synthesizing N8-demethylated analogs, and how are they addressed?

  • Challenge : Direct demethylation of 16/18 using β-(trimethylsilyl)ethyl chloroformate fails due to side reactions .
  • Solution : Benzyl protection of N8 (e.g., intermediates 12–15 ) followed by hydrogenolysis (Pd/C, HCOOH) enables clean deprotection .

Q. How does stereochemistry in the carboxylate side chain influence DHPS inhibition?

  • Methyl Branching : Introducing a methyl group (e.g., 24/25 ) creates stereoisomers. Crystallography confirms only the R-isomer binds optimally, while racemic mixtures reduce measured activity .
  • Entropic Effects : Flexible spacers increase conformational entropy penalties, offsetting gains in binding enthalpy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.